N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide -

N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide

Catalog Number: EVT-6233912
CAS Number:
Molecular Formula: C20H35N5O3
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. It has shown efficacy in preclinical models of cognitive impairment. []
  • Relevance: While structurally distinct from N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide, TAK-915 serves as a reference point in a study focused on discovering novel PDE2A inhibitors. Both compounds share a common interest in targeting PDE2A, albeit through potentially different mechanisms. The study aimed to identify PDE2A inhibitors structurally different from TAK-915, highlighting the relevance of this compound in understanding the structural diversity of potential PDE2A modulators. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor. It demonstrates robust in vivo cGMP elevation in the rat brain and attenuates MK-801-induced memory deficits in a passive avoidance task. []
  • Relevance: Similar to the compound of interest, compound 20 contains a 1,2,4-triazole ring system, suggesting a potential shared pharmacophore for PDE2A inhibition. The presence of this common motif highlights a possible structural link between compound 20 and N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide, albeit within different core structures. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: This compound, also known as aplaviroc, acts as a potent allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1. []
  • Relevance: While structurally distinct from N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide, 873140 belongs to a family of CCR5 antagonists explored in the context of HIV treatment. The research focuses on understanding the binding characteristics of different CCR5 antagonists, including 873140, highlighting its relevance in comprehending the structure-activity relationships of compounds targeting CCR5. This information could be valuable when considering potential off-target effects or exploring alternative therapeutic applications for compounds like N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

  • Compound Description: Sch-C, also known as SCH 351125, is an allosteric antagonist of the CCR5 receptor and exhibits HIV-1 inhibitory activity. []
  • Relevance: Although structurally different from N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide, Sch-C is part of a group of CCR5 antagonists investigated for its mechanism of action and binding site on the CCR5 receptor. Understanding the structural diversity of compounds targeting CCR5, such as Sch-C, can provide valuable insights into potential interactions of similarly acting compounds with different structural motifs. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D, also known as vicriviroc, is a potent and selective allosteric non-competitive CCR5 antagonist. It has been investigated in clinical trials for the treatment of HIV infection. [, ]
  • Relevance: While structurally distinct from the target compound, Sch-D is another example of a CCR5 antagonist explored in the context of HIV treatment. It shares the research focus on CCR5 with 873140 and Sch-C, contributing to a broader understanding of the structural diversity and potential binding characteristics of CCR5 antagonists. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: This compound, also known as maraviroc, is a CCR5 antagonist that has been approved for clinical use in the treatment of HIV-1 infection. [, ]
  • Relevance: Although structurally different, UK-427,857, similar to the target compound, contains a 1,2,4-triazole ring. This structural motif suggests a possible commonality in their binding modes to CCR5, despite their overall structural differences. []

Properties

Product Name

N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)-4-(1,2,4-triazol-1-yl)butanamide

Molecular Formula

C20H35N5O3

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C20H35N5O3/c1-27-13-11-23-9-6-18(7-10-23)14-24(15-19-4-3-12-28-19)20(26)5-2-8-25-17-21-16-22-25/h16-19H,2-15H2,1H3

InChI Key

KHNCQZDGQLIPMU-UHFFFAOYSA-N

SMILES

COCCN1CCC(CC1)CN(CC2CCCO2)C(=O)CCCN3C=NC=N3

Canonical SMILES

COCCN1CCC(CC1)CN(CC2CCCO2)C(=O)CCCN3C=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.